molecular formula C24H18N2O5 B2497854 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-54-0

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2497854
CAS RN: 2014409-54-0
M. Wt: 414.417
InChI Key: TVUILFZCHNDEHZ-AFPJDJCSSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, which belongs to a class of 1,2-oxazines and 1,2-benzoxazines, has been studied for its chemical synthesis and properties. A method of preparation is discussed, emphasizing the importance of oxazinium salts as electrophiles. This compound is related to various derivatives that have been explored for their potential applications in different fields, such as chiral synthons and general reactions. The reduction of this compound's derivatives has been specifically elaborated, indicating its chemical reactivity and potential in synthesis processes (Sainsbury, 1991).

Biochemical and Cellular Studies

Extensive biochemical and cellular studies have been conducted on derivatives of this compound. These studies have revealed promising activities in various models, including those for anticonvulsant, anti-metastatic, and anti-angiogenic effects. Notably, these derivatives have shown potential in inhibiting cell growth and inducing apoptosis, providing a basis for further exploration in the context of cancer research and treatment (Wang et al., 2011), (Wang et al., 2018).

Pharmacological Studies and Applications

The compound's derivatives have been the subject of pharmacological studies, exploring their potential as therapeutic agents. The synthesis of these derivatives and the exploration of their structure-activity relationships have provided insights into their potential therapeutic applications, including their role as K+ channel openers and their neuroprotective activities. These studies underline the compound's significance in medicinal chemistry and its potential to contribute to the development of new therapeutic agents with specific pharmacological properties (Uchida et al., 1994), (Largeron et al., 2001).

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(12-26(13-28-19)11-16-2-1-7-25-10-16)24(17)31-22(23)9-15-3-5-20-21(8-15)30-14-29-20/h1-10H,11-14H2/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUILFZCHNDEHZ-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.